
Valproic Acid
Übersicht
Beschreibung
Valproic acid (VPA; 2-propylpentanoic acid) is a branched short-chain fatty acid first synthesized in 1882 and later recognized for its anticonvulsant properties in the 1960s . It is widely used to treat epilepsy, bipolar disorder, and migraines. Its therapeutic effects arise from multiple mechanisms, including inhibition of histone deacetylases (HDACs), modulation of GABAergic neurotransmission, and blockade of voltage-gated sodium channels . However, VPA is associated with significant risks, such as teratogenicity (e.g., neural tube defects) and hepatotoxicity, limiting its use in specific populations .
Vorbereitungsmethoden
- Valproinsäure kann aus Dipropylessigsäure (2-Propylpentandisäure) durch Decarboxylierung synthetisiert werden. Die Reaktion beinhaltet das Erhitzen von Dipropylessigsäure auf etwa 180 °C, bis sie schmilzt und eine erhebliche Menge an Kohlendioxidgas freisetzt. Das resultierende Produkt ist 2-Propylpentansäure (Valproinsäure) mit einer Ausbeute von etwa 86% .
- Ein weiteres Verfahren beinhaltet die Reaktion von Dipropylessigsäurediethylester mit Kaliumhydroxid, gefolgt von Ansäuerung und Isolierung des Produkts .
Chemische Reaktionsanalyse
- Valproinsäure durchläuft verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen:
- Oxidation: Valproinsäure kann mit starken Oxidationsmitteln oxidiert werden.
- Reduktion: Die Reduktion von Valproinsäure kann zu ihrem entsprechenden Alkohol führen.
- Substitution: Valproinsäure kann nukleophile Substitutionsreaktionen eingehen.
- Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Analyse Chemischer Reaktionen
- Valproic acid undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
- Oxidation: this compound can be oxidized using strong oxidizing agents.
- Reduction: Reduction of this compound can yield its corresponding alcohol.
- Substitution: this compound can undergo nucleophilic substitution reactions.
- Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Therapeutic Uses
1. Epilepsy Treatment
Valproic acid is primarily recognized for its effectiveness in treating different types of seizures associated with epilepsy. It acts by enhancing inhibitory neurotransmission and modulating voltage-gated ion channels, which helps stabilize neuronal activity. The U.S. Food and Drug Administration approved VPA for treating absence seizures in 1978 and complex partial seizures in 1983. It is now considered a first-line therapy for various epilepsy types, including juvenile myoclonic epilepsy and generalized tonic-clonic seizures .
2. Bipolar Disorder Management
VPA is also employed as a mood stabilizer in bipolar disorder. Studies indicate that maintaining serum this compound concentrations between 50-74 μg/ml significantly reduces the risk of mood episode recurrence compared to lower concentrations . Its efficacy in stabilizing mood swings is attributed to its ability to modulate neurotransmitter systems and enhance GABAergic transmission.
3. Migraine Prophylaxis
this compound has been shown to be effective in preventing migraines. Its mechanism involves the modulation of calcium channels and inhibition of excitatory neurotransmitter release, which may contribute to its preventive effects on migraine attacks .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. VPA is absorbed rapidly from the gastrointestinal tract, with bioavailability influenced by formulation and patient-specific factors such as age, liver function, and genetic polymorphisms. The drug undergoes hepatic metabolism primarily via glucuronidation and β-oxidation pathways before being excreted renally .
Emerging Applications
Recent studies have explored additional applications of this compound:
- Neurodegenerative Diseases : VPA's HDAC inhibitory properties have prompted research into its potential use in treating conditions like Alzheimer's disease and Huntington's disease due to its neuroprotective effects .
- COVID-19 Research : Preliminary studies are investigating whether this compound may influence outcomes in COVID-19 patients. Early findings suggest a possible reduction in hospitalization rates among patients treated with VPA .
- Cancer Treatment : this compound has shown promise as an adjunct therapy in cancer treatment due to its ability to modify gene expression related to cell proliferation and apoptosis .
Case Studies
Several case studies highlight the diverse applications of this compound:
- Epilepsy Management : A retrospective study documented significant seizure reduction in patients with refractory epilepsy after switching to a different formulation of VPA that improved gastrointestinal absorption .
- Bipolar Disorder : A cohort study demonstrated that patients maintained on optimal serum levels of this compound experienced fewer mood episodes compared to those with subtherapeutic levels .
- COVID-19 Outcomes : A nested case-control study indicated that patients on this compound had lower hospitalization rates during the COVID-19 pandemic compared to the general population .
Wirkmechanismus
- Valproic acid primarily affects the central nervous system.
- It is believed to increase gamma-aminobutyric acid (GABA) levels, leading to antiepileptic effects.
- This compound also influences sleep patterns and slow-wave sleep.
Vergleich Mit ähnlichen Verbindungen
Valproic acid’s pharmacological profile is often compared to structurally related compounds, HDAC inhibitors, and other antiepileptic drugs (AEDs). Below is a detailed analysis:
Structural Analogues and Derivatives
Structural modifications of VPA aim to enhance efficacy, reduce toxicity, or improve pharmacokinetics. Key derivatives include:
Key Findings :
- Branched derivatives (e.g., 4-methyl-2-n-propyl-4-pentenoic acid) retain anticonvulsant effects while reducing teratogenicity .
- Urea derivatives (e.g., valnoctyl urea) exhibit better metabolic stability but variable efficacy in clinical settings .
HDAC Inhibitors
VPA’s HDAC inhibition (IC₅₀ ~0.4 mM for HDAC1) is weaker than specialized inhibitors but broader in scope:
Key Findings :
- TSA and vorinostat are 100–1,000-fold more potent than VPA in HDAC inhibition but lack VPA’s antiepileptic and mood-stabilizing effects .
- VPA’s lower potency may explain its reduced cytotoxicity in normal cells compared to TSA, making it a safer option for long-term use .
Antiepileptic Drugs (AEDs)
In childhood absence epilepsy (CAE), VPA is compared to ethosuximide and lamotrigine:
Drug | Freedom-from-Failure Rate (16 weeks) | Attentional Dysfunction Risk | Teratogenicity Risk | |
---|---|---|---|---|
This compound | 58% | High (49%) | High | |
Ethosuximide | 53% | Low (33%) | Low | |
Lamotrigine | 29% | Moderate | Low |
Key Findings :
- VPA and ethosuximide show comparable efficacy in CAE, but VPA’s higher teratogenic and neurocognitive risks favor ethosuximide as a first-line therapy .
Teratogenic Potential
VPA’s teratogenicity is dose-dependent and exceeds that of most AEDs:
Key Findings :
- Branched analogues (e.g., 2-isobutyl-4-pentenoic acid) reduce teratogenicity while maintaining anticonvulsant activity .
Biologische Aktivität
Valproic acid (VPA), a well-established antiepileptic drug, has gained attention for its diverse biological activities beyond seizure control. This article explores its mechanisms of action, therapeutic applications, and case studies that illustrate its efficacy and safety.
This compound primarily functions as a histone deacetylase inhibitor (HDACI), which leads to increased acetylation of histones and modulation of gene expression involved in various cellular processes. Key mechanisms include:
- Inhibition of Histone Deacetylases (HDACs) : VPA inhibits class I and II HDACs (HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, and HDAC7), resulting in altered gene expression associated with apoptosis, cell cycle regulation, and differentiation .
- Neurotransmitter Modulation : It enhances GABAergic transmission by increasing GABA levels and inhibiting GABA transaminase, which contributes to its anticonvulsant effects .
- Anti-inflammatory Effects : Recent studies indicate that VPA can suppress immune cell activation, leading to an anti-inflammatory response .
Therapeutic Applications
This compound is utilized in various clinical settings:
- Epilepsy Management : It is effective for both partial and generalized seizures. Therapeutic plasma levels typically range from 50 to 100 µg/ml .
- Bipolar Disorder : VPA is used as a mood stabilizer, particularly in acute manic episodes.
- Cancer Treatment : Its role as an HDACI has been investigated in gliomas and other cancers, where it can inhibit tumor growth and induce apoptosis .
- COVID-19 Research : A nested case-control study suggested that patients on long-term VPA therapy had a reduced risk of clinical infections by herpesviruses during the COVID-19 pandemic .
Case Study 1: Efficacy in Epilepsy
A retrospective cohort study analyzed the serum concentrations of VPA in patients with epilepsy. Results indicated that maintaining serum levels between 50–74 µg/ml significantly reduced the risk of mood episode recurrences compared to lower concentrations (<50 µg/ml) .
Case Study 2: this compound-Induced Liver Injury
A case-control study assessed patients with valproate-related hepatotoxicity. Among 60 patients analyzed, 15 developed drug-induced liver injury (DILI), highlighting the importance of monitoring liver function in patients receiving VPA therapy .
Research Findings
Recent findings have expanded our understanding of VPA's biological activity:
- Cellular Effects : VPA has been shown to induce cell-cycle arrest and apoptosis in glioma cells while reducing vascular endothelial growth factor (VEGF) secretion in a dose-dependent manner .
- Pharmacogenomics : Variability in patient responses to VPA can be attributed to genetic factors influencing drug metabolism via cytochrome P450 enzymes .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
2-propylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Record name | VALPROIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76584-70-8 (hydrochloride salt (2:1)) | |
Record name | Valproic acid [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023733 | |
Record name | Valproic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Valproic acid is a clear colorless liquid. (NTP, 1992), Liquid | |
Record name | VALPROIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Valproic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
428 °F at 760 mmHg (NTP, 1992), 219.5 °C, BP: 219 to 220 °C, 222 °C | |
Record name | VALPROIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Valproic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VALPROIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Valproic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
232 °F (NTP, 1992) | |
Record name | VALPROIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, 2.0X10+3 mg/L at 20 °C, Very soluble in organic solvents, Freely soluble in 1N sodium hydroxide, methanol, alcohol, acetone, chloroform, benzene, ether, n-heptane; slightly soluble in 0.1 N hydrochloric acid, 2 mg/mL at 20 °C | |
Record name | VALPROIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Valproic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VALPROIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Valproic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.922 at 32 °F (NTP, 1992) - Less dense than water; will float, 0.904 g/cu cm at 25 °C | |
Record name | VALPROIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | VALPROIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
99-66-1 | |
Record name | VALPROIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Valproic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valproic acid [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valproic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VALPROIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Valproic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALPROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/614OI1Z5WI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VALPROIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Valproic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.